7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,3-dibromo-5,6-dimethylquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoxaline derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the bromine and fluorine substituents, resulting in different chemical properties and applications.
5,6-Dimethylquinoxaline: Similar core structure but lacks the bromine and fluorine substituents.
2,3-Bis(4-chlorophenyl)quinoxaline:
Uniqueness
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is unique due to the presence of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s electronic structure, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
7-bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF2N2/c1-12-13(2)20-19(11-18(12)23)26-21(14-3-7-16(24)8-4-14)22(27-20)15-5-9-17(25)10-6-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRTWTBJNJOUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.